N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-5-3-4-6-12(10)15(18)17-13-9-11(16)7-8-14(13)19-2/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGCYHNZIMMTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-2-methylbenzamide.
Reduction: Formation of N-(2-methoxyphenyl)-2-methylbenzamide.
Substitution: Formation of N-(5-substituted-2-methoxyphenyl)-2-methylbenzamide derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anti-inflammatory Properties : Research indicates that N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide acts as a lipoxygenase inhibitor, potentially reducing the synthesis of pro-inflammatory leukotrienes. This mechanism suggests its utility in treating inflammatory diseases such as asthma and rheumatoid arthritis.
- Anticancer Activity : The compound has been evaluated for its anti-proliferative effects against various cancer cell lines. Studies show that derivatives of this compound exhibit significant cytotoxicity, indicating that it can serve as a lead structure for developing new anticancer agents .
-
Biochemical Research
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interfere with the activity of certain kinases, which are crucial in cancer progression and metabolism.
- Cellular Mechanisms : this compound is being explored as a biochemical probe to study cellular signaling pathways. Its interactions with cellular receptors provide insights into drug design and therapeutic interventions .
- Synthetic Applications
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in vitro and in vivo models. The results demonstrated a significant reduction in inflammatory markers, supporting its potential use in treating conditions characterized by chronic inflammation .
Case Study 2: Anticancer Research
In another investigation, derivatives of this compound were synthesized and tested against human cancer cell lines. The findings revealed that certain modifications enhanced its cytotoxic effects, leading to cell cycle arrest and apoptosis. This study highlights the compound's promise as a scaffold for developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit lipoxygenase enzymes by binding to the active site and preventing the formation of pro-inflammatory leukotrienes . This inhibition can lead to reduced inflammation and potential anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Fluorometric Properties : Analogous compounds like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide exhibit strong fluorescence (λem = 450 nm), useful for bioimaging or tracking metabolic pathways .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique structure, which includes a chloro and methoxy group on the phenyl ring. This structural configuration is crucial for its biological activity. The compound can be synthesized through various methodologies that typically involve the reaction of 5-chloro-2-methoxyaniline with 2-methylbenzoyl chloride.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzamide derivatives have been shown to possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, benzoxazole derivatives have shown promising results against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells . The presence of the chloro and methoxy groups may enhance the interaction with biological targets involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory potential of similar benzamide compounds has also been explored. They may inhibit specific pathways that lead to inflammation, thus providing therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator of receptors associated with pain and inflammation, potentially providing analgesic effects.
Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
Case Studies
- Antimicrobial Efficacy : A study on related benzamide derivatives highlighted their effectiveness against resistant bacterial strains, paving the way for new antibiotic development.
- Cancer Cell Line Studies : Research involving the treatment of cancer cell lines with structurally similar compounds revealed a dose-dependent cytotoxic effect, supporting their potential use in cancer therapy.
- Inflammation Models : Experimental models indicated that benzamide derivatives could reduce markers of inflammation in vivo, suggesting their utility in treating inflammatory disorders.
Q & A
Q. What synthetic methodologies are recommended for N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide, and how can coupling reagents influence yield?
The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting a substituted benzoic acid derivative (e.g., 2-methylbenzoic acid) with 5-chloro-2-methoxyaniline using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to minimize side reactions . Alternative routes, such as sulfonamide formation via benzenesulfonyl chloride and 5-chloro-2-methoxyaniline in aqueous sodium carbonate, may apply for structural analogs . Yield optimization requires monitoring reaction time, stoichiometry, and purification via recrystallization (e.g., methanol) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- IR spectroscopy to confirm amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-Cl bonds (~550–850 cm⁻¹).
- ¹H-NMR for verifying substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range) .
- Elemental analysis to validate purity (>98% recommended for pharmacological studies).
Q. How do pH and temperature affect the fluorescence properties of this compound?
Fluorescence intensity is pH-dependent, with optimal emission at pH 5 (e.g., λex 340 nm, λem 380 nm) due to protonation states affecting electronic transitions. Temperature stability is critical: fluorescence remains stable at 25°C but degrades above 40°C, likely due to molecular aggregation . For reproducible results, maintain a buffered system (e.g., 0.1 M phosphate buffer) and avoid prolonged light exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence data across studies involving similar benzamide derivatives?
Discrepancies often arise from variations in solvent polarity, excitation wavelengths, or impurities. Methodological steps include:
- Standardizing solvent systems (e.g., acetonitrile vs. aqueous buffers).
- Validating instrument calibration using reference fluorophores.
- Reassessing purity via HPLC-MS to rule out quenching by byproducts .
Q. What computational strategies predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like viral proteases (e.g., SARS-CoV-2 PLpro). Focus on:
Q. How to design derivatives of this compound for antimicrobial activity screening?
Structural modifications include:
- Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-chloro position to enhance membrane penetration.
- Condensation with substituted salicylaldehydes under reflux (ethanol, acetic acid catalyst) to form Schiff base derivatives, which can chelate metal ions in microbial enzymes .
Methodological Guidance
Q. What experimental steps ensure accurate determination of binding constants via fluorescence titration?
- Prepare a dilution series of the compound (e.g., 0.1–10 µM) in a buffered system.
- Measure fluorescence intensity at incremental additions of the target analyte (e.g., metal ions).
- Calculate the binding constant (Kb) using the Stern-Volmer equation or nonlinear regression (e.g., GraphPad Prism). Reported values for analogs range from 10³ to 10⁴ M⁻¹ .
Q. How can solubility challenges in biological assays be addressed?
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility.
- Derivatize with hydrophilic groups (e.g., -SO₃H) while monitoring activity retention.
- Validate solubility via nephelometry or UV-Vis spectroscopy at λmax ~270 nm .
Analytical Validation
Q. What parameters validate a fluorometric assay for quantifying this compound?
Key validation metrics include:
- Limit of Detection (LOD) : 0.269 mg/L.
- Limit of Quantification (LOQ) : 0.898 mg/L.
- Precision: Relative standard deviation (RSD) <1.5% .
- Linearity: R² ≥0.99 across 0.5–50 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
